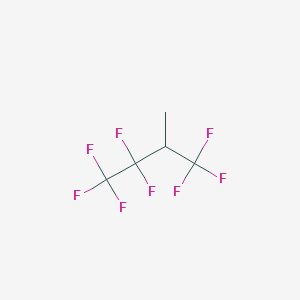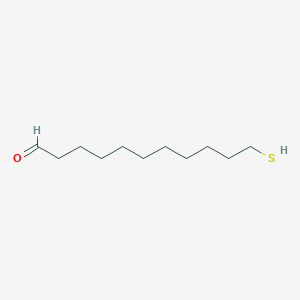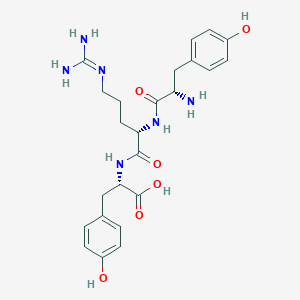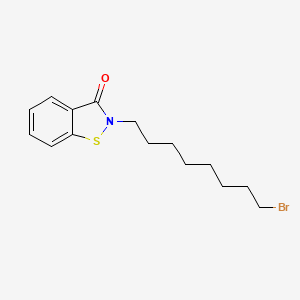![molecular formula C10H14OS B12560511 {[(Ethylsulfanyl)methoxy]methyl}benzene CAS No. 169172-96-7](/img/structure/B12560511.png)
{[(Ethylsulfanyl)methoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Ethylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Ethylsulfanyl)methoxy]methyl}benzene typically involves the following steps:
Formation of the Ethylsulfanyl Group: This can be achieved by reacting ethyl mercaptan with a suitable halogenated precursor under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment to the Benzene Ring: The final step involves the Friedel-Crafts alkylation reaction, where the ethylsulfanyl and methoxy groups are attached to the benzene ring using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: {[(Ethylsulfanyl)methoxy]methyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
{[(Ethylsulfanyl)methoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of {[(Ethylsulfanyl)methoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The methoxy group may influence the compound’s solubility and binding affinity to its targets.
類似化合物との比較
Similar Compounds
{[(Methylsulfanyl)methoxy]methyl}benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
{[(Ethylsulfanyl)ethoxy]methyl}benzene: Similar structure but with an ethoxy group instead of a methoxy group.
{[(Ethylsulfanyl)methoxy]ethyl}benzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
{[(Ethylsulfanyl)methoxy]methyl}benzene is unique due to the specific combination of functional groups attached to the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
169172-96-7 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC名 |
ethylsulfanylmethoxymethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-12-9-11-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChIキー |
XSPRSCZQJYCQQY-UHFFFAOYSA-N |
正規SMILES |
CCSCOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
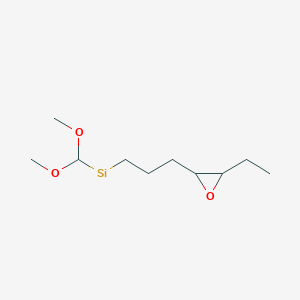
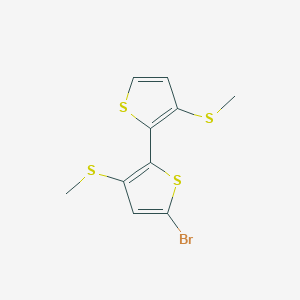
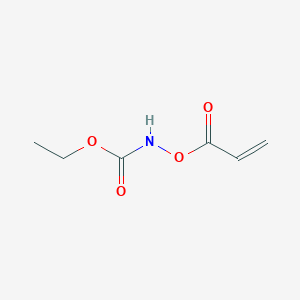
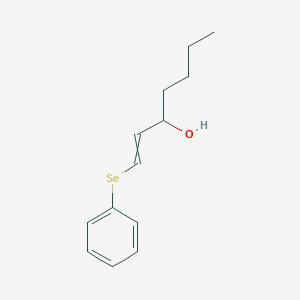
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
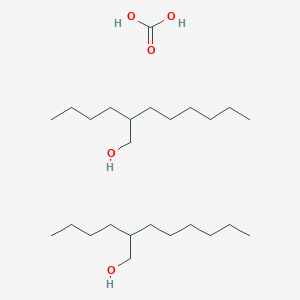
![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
